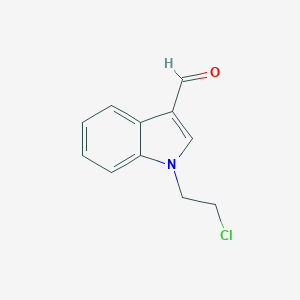
1-(2-Chloroethyl)indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a chloroethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of indole-3-carbaldehyde with 2-chloroethylamine under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the aldehyde, followed by cyclization to form the indole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) and thiourea.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: 1-(2-Chloroethyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)indole-3-carbaldehyde involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The aldehyde group can also participate in various biochemical reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-nitro-1H-indole: Similar structure but with a nitro group instead of an aldehyde group.
1-(2-Chloroethyl)-1H-indole-3-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(2-Chloroethyl)-1H-indole-3-ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness: 1-(2-Chloroethyl)indole-3-carbaldehyde is unique due to the presence of both a chloroethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
134785-54-9 |
|---|---|
Fórmula molecular |
C11H10ClNO |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H10ClNO/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,5-6H2 |
Clave InChI |
VQFBVKGUSYODAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCl)C=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CCCl)C=O |
Sinónimos |
1-(2-chloro-ethyl)-1H-indole-3-carbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















